1-Fluorocyclobutanecarboxylic acid

Descripción general

Descripción

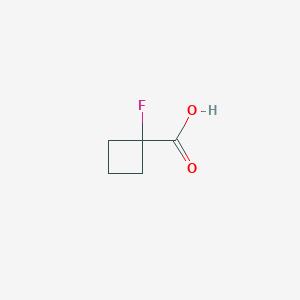

1-Fluorocyclobutanecarboxylic acid is a fluorinated carboxylic acid with the molecular formula C5H7FO2.

Mecanismo De Acción

Target of Action

The primary target of 1-Fluorocyclobutanecarboxylic acid is the amino acid transporters in cells . These transporters are proteins that facilitate the movement of amino acids across cell membranes. In particular, the transporters ASCT2 and SNAT2 have been identified as major targets in prostate cancer cells .

Mode of Action

This compound interacts with its targets, the amino acid transporters, by being taken up by these transporters into the cells . The uptake of this compound by cells like the human prostate cancer DU145 cells is largely dependent on the presence of sodium ions . This indicates that sodium-dependent transporters are mainly responsible for the uptake of this compound .

Biochemical Pathways

Once inside the cells, this compound affects the biochemical pathways related to amino acid transport. The compound’s uptake is influenced by the substrates of amino acid transporters . The compound’s uptake is also affected by the knockdown of the amino acid transporters ASCT2 and SNAT2 .

Pharmacokinetics

It is known that the compound’s uptake by cells is markedly decreased in the absence of sodium ions . This suggests that the compound’s bioavailability may be influenced by the sodium ion concentration in the body.

Result of Action

The result of this compound’s action is the visualization of prostate cancer . The compound is used as a PET tracer, and its uptake by prostate cancer cells allows for the imaging of these cells . Almost all of the intracellular compound is recovered from the nonprotein fraction

Action Environment

The action of this compound is influenced by environmental factors such as the presence of sodium ions . The compound’s uptake by cells is markedly decreased in the absence of sodium ions , indicating that the sodium ion concentration in the body can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

1-Fluorocyclobutanecarboxylic acid interacts with various biomolecules, particularly amino acid transporters. It has been found to have a high affinity for the alanine-serine-cysteine transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) . These interactions play a crucial role in the uptake of this compound by cells .

Cellular Effects

The cellular effects of this compound are primarily related to its interactions with amino acid transporters. For instance, in prostate cancer cells, androgen has been found to stimulate the expression of ASCT2, thereby increasing the uptake of this compound . This suggests that this compound could influence cell function by modulating amino acid transport.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amino acid transporters. It is transported into cells via these transporters, particularly ASCT2

Temporal Effects in Laboratory Settings

It has been observed that the uptake of this compound by cells can change over time .

Transport and Distribution

This compound is transported into cells via amino acid transporters, particularly ASCT2 . The distribution of this compound within cells and tissues is likely influenced by these transporters.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Fluorocyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclobutanecarboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Análisis De Reacciones Químicas

Types of Reactions

1-Fluorocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol .

Aplicaciones Científicas De Investigación

1-Fluorocyclobutanecarboxylic acid has several scientific research applications:

Medical Imaging: It is used as a radiotracer in positron emission tomography (PET) for detecting prostate cancer and other malignancies.

Cancer Diagnostics: The compound’s ability to target specific cancer cells makes it valuable in diagnostic imaging.

Biological Studies: It is used to study amino acid transport mechanisms in various cell types, including inflammatory and tumor cells.

Industrial Applications: Its unique chemical properties make it useful in the synthesis of other fluorinated compounds and pharmaceuticals.

Comparación Con Compuestos Similares

1-Fluorocyclobutanecarboxylic acid can be compared with other similar compounds, such as:

2-Deoxy-2-[18F]fluoro-D-glucose ([18F]FDG): Commonly used in PET imaging but accumulates in inflammatory regions, potentially causing false positives.

L-[Methyl-11C]methionine ([11C]Met): Another amino acid PET tracer used for tumor imaging, especially in the brain.

Uniqueness

This compound is unique due to its specific uptake by amino acid transporters and its ability to distinguish between tumor and inflammatory cells, reducing false positives in imaging studies .

Actividad Biológica

1-Fluorocyclobutanecarboxylic acid, particularly its derivative trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC), has garnered significant attention in the field of cancer imaging, particularly for its application in positron emission tomography (PET) for detecting prostate cancer. This compound's biological activity is primarily associated with its role as a radiotracer, which facilitates the visualization of cancerous tissues through its uptake in specific cellular environments.

The biological activity of anti-[18F]FACBC is largely mediated by its interaction with amino acid transporters. Notably, it is transported by the system ASC amino acid transporter 2 (ASCT2) and system L amino acid transporter 1 (LAT1). These transporters are crucial for the uptake of glutamine and other amino acids, which are vital for tumor growth and metabolism. The preferential accumulation of anti-[18F]FACBC in cancer cells, especially prostate cancer, can be attributed to the elevated expression of these transporters in malignant tissues compared to normal tissues .

Prostate Cancer Imaging

Anti-[18F]FACBC has shown promise in distinguishing between metastatic prostate cancer and benign conditions such as inflammation. In a clinical study involving 611 patients, it demonstrated higher specificity and sensitivity for detecting prostate cancer compared to traditional imaging methods like SPECT/CT. The tracer exhibited slow urinary excretion and high in vivo stability, making it suitable for imaging applications .

Table 1: Comparison of Imaging Techniques for Prostate Cancer Detection

| Imaging Technique | Sensitivity | Specificity | Notable Features |

|---|---|---|---|

| Anti-[18F]FACBC PET | High | High | Distinguishes tumors from inflammation |

| SPECT/CT | Moderate | Moderate | Targets prostate-specific antigens |

Biodistribution Studies

Biodistribution studies have revealed that anti-[18F]FACBC exhibits significant uptake in organs involved in amino acid metabolism, such as the liver and pancreas. The tracer's uptake patterns were characterized by high initial activity in these organs, which decreased over time, allowing for clearer imaging of target tissues .

Table 2: Physiological Uptake Patterns of Anti-[18F]FACBC

| Organ | Uptake Level | Time Post-Injection |

|---|---|---|

| Liver | High | Initial |

| Pancreas | Moderate | Initial |

| Salivary Glands | Moderate | Variable |

| Bone Marrow | Mild | Early images |

Case Studies

In a notable case study, a patient with recurrent prostate cancer underwent PET imaging using anti-[18F]FACBC post-radiation therapy. The imaging successfully identified tumor recurrence that was not detectable through conventional imaging techniques. This highlights the tracer's potential utility in monitoring treatment response and disease progression .

Propiedades

IUPAC Name |

1-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIHOFVDKWEICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202932-09-0 | |

| Record name | 1-fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.